molecular formula C12H14ClN B13033320 1,5-Ethano-1H-3-benzazepine, 7-chloro-2,3,4,5-tetrahydro- CAS No. 832089-02-8

1,5-Ethano-1H-3-benzazepine, 7-chloro-2,3,4,5-tetrahydro-

Cat. No.: B13033320
CAS No.: 832089-02-8
M. Wt: 207.70 g/mol
InChI Key: CJDNFJWBWKEHEU-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine is a chemical compound with the molecular formula C10H12ClN. It belongs to the class of benzazepines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chloro substituent at the 7th position and a fused ethanobenzo ring system, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzazepines.

Scientific Research Applications

7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine involves its interaction with specific molecular targets and pathways. For instance, it acts as a vasopressin V2 receptor antagonist, inhibiting the action of vasopressin and thereby affecting water reabsorption in the kidneys. This mechanism is particularly relevant in the treatment of conditions like polycystic kidney disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine is unique due to its specific chloro substituent and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

832089-02-8

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

4-chloro-10-azatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C12H14ClN/c13-10-3-4-11-8-1-2-9(7-14-6-8)12(11)5-10/h3-5,8-9,14H,1-2,6-7H2

InChI Key

CJDNFJWBWKEHEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C3=C2C=C(C=C3)Cl

Origin of Product

United States

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